1-(1H-imidazol-2-yl)pyrazole
Description
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-2-9-10(5-1)6-7-3-4-8-6/h1-5H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVDCOCBGCOTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within N Heterocyclic Compound Chemistry
Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. nih.govopenmedicinalchemistryjournal.com These cyclic molecules, where one or more carbon atoms in a ring are replaced by nitrogen, exhibit a rich diversity in structure and reactivity. openmedicinalchemistryjournal.com The presence of nitrogen atoms imparts unique electronic properties and the capacity for hydrogen bonding, which are critical for their varied applications. nih.govmsesupplies.com In fact, over 75% of FDA-approved small-molecule drugs contain a nitrogen heterocycle. nih.gov
Within this broad class, imidazole (B134444) and pyrazole (B372694) are two of the most extensively studied five-membered diazoles. Imidazole, with nitrogen atoms at the 1 and 3 positions, is a fundamental component of essential biological molecules like the amino acid histidine and purines in DNA. nih.gov Pyrazole, featuring adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities. bohrium.com The compound 1-(1H-imidazol-2-yl)pyrazole represents a deliberate and strategic fusion of these two important heterocyclic systems.
Significance of Fused/linked Imidazole Pyrazole Architectures
The direct linkage of imidazole (B134444) and pyrazole (B372694) rings creates a molecular architecture with enhanced functionality and potential for novel applications. This combination results in a bidentate ligand, a molecule that can bind to a central metal atom at two points, which is a key feature in coordination chemistry. alfachemic.com The arrangement of nitrogen atoms in the linked structure allows for the formation of stable complexes with various metal ions. alfachemic.comresearchgate.net
These imidazole-pyrazole based ligands are instrumental in constructing coordination polymers and metal-organic frameworks (MOFs). alfachemic.com Such materials are of great interest for their potential applications in gas storage and separation, catalysis, and as fluorescent materials. alfachemic.com The specific orientation of the imidazole and pyrazole rings, along with the nature of the metal ion, dictates the geometry and properties of the resulting coordination compound. researchgate.net
Overview of Research Trajectories and Academic Significance Pertaining to 1 1h Imidazol 2 Yl Pyrazole
Historical Development of Synthetic Routes to Imidazole-Pyrazole Hybrids
The journey toward synthesizing complex imidazole-pyrazole hybrids began with the foundational methods for constructing the individual heterocyclic rings. Pyrazole synthesis has been a cornerstone of heterocyclic chemistry since the late 19th century. The most traditional and enduring method is the Knorr pyrazole synthesis (1883), which involves the cyclocondensation of β-diketones or related 1,3-dielectrophiles with hydrazine (B178648) derivatives. nih.govresearchgate.net The regioselectivity of this reaction, which can lead to two possible isomers when using unsymmetrical diketones and substituted hydrazines, has been a subject of extensive study. nih.gov
Similarly, early imidazole syntheses, such as the Debus synthesis from a dicarbonyl compound, an aldehyde, and ammonia (B1221849), laid the groundwork for accessing the imidazole core. The development of synthetic chemistry allowed for the linking of these two pre-formed heterocycles, representing the first generation of simple imidazole-pyrazole hybrids.
A significant evolution in this field was the move towards the synthesis of fused heterocyclic systems, where the imidazole and pyrazole rings share a bond. The development of multicomponent reactions (MCRs) in the late 20th and early 21st centuries revolutionized the construction of such complex scaffolds. nih.gov Specifically, the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, emerged as a powerful tool for the chemo- and regioselective assembly of fused imidazo[1,2-b]pyrazoles from 5-aminopyrazoles, aldehydes, and isocyanides. nih.gov This approach allowed for the rapid, one-pot construction of diverse libraries of these fused hybrids, marking a major advancement from the multi-step syntheses of the past. nih.govresearchgate.net
Contemporary Strategies for the Synthesis of this compound
Modern synthetic strategies for non-fused this compound systems often involve the stepwise or convergent construction of the two rings. These methods provide greater control over the final structure and substitution patterns.
The formation of the this compound linkage relies on established reaction mechanisms for building each heterocycle and then coupling them.
Pyrazole Ring Formation: The classical pathway involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. nih.gov The mechanism proceeds via initial nucleophilic attack of the hydrazine on one carbonyl group to form a hydrazone, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. nih.gov
Imidazole Ring Formation: A common pathway to form a 2-substituted imidazole ring is to react a 1,2-dicarbonyl compound with an aldehyde and ammonia (or an ammonia source). Another key intermediate is 2-aminoimidazole, which can be coupled with other molecules.
Hybrid Formation via Multistep Synthesis: A versatile strategy involves creating a functionalized pyrazole that can then be used to build the imidazole ring. One such approach is the Vilsmeier-Haack reaction on a suitable pyrazole precursor to introduce a carbaldehyde group (e.g., pyrazole-4-carbaldehyde). nih.govacs.org This aldehyde can then undergo a Knoevenagel condensation with an active methylene (B1212753) compound, such as a substituted acetonitrile (B52724), followed by cyclization to form the desired imidazole-pyrazole hybrid. For instance, the condensation of a pyrazole-based carbaldehyde with benzimidazolyl acetonitrile in the presence of a base is a documented route to produce complex benzimidazole-tethered pyrazoles. acs.org
Fused Hybrid Formation (GBB Reaction): For the related fused imidazo[1,2-b]pyrazoles, the GBB reaction mechanism is initiated by the formation of a highly electrophilic nitrilium intermediate from the reaction of an aldehyde and an isocyanide. nih.gov The nucleophilic N1-nitrogen of a 5-aminopyrazole then attacks this intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the imine carbon, leading to the final fused heterocyclic product after elimination. nih.gov
The efficiency and selectivity of synthetic routes to imidazole-pyrazole hybrids are highly dependent on the reaction conditions.
For multicomponent reactions like the GBB synthesis of fused imidazo[1,2-b]pyrazoles, extensive optimization has been performed. Studies have shown that while the reaction can proceed without a catalyst, the use of Lewis or Brønsted acids (5–30 mol%) can significantly improve yields and reaction times. nih.gov Solvents such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), and acetonitrile (CH3CN) are commonly employed. researchgate.net In one specific study, a one-pot synthesis of pyrazolopyridinone fused imidazopyridines was optimized, identifying 5 mol% of Indium(III) triflate (In(OTf)3) as the ideal catalyst in toluene (B28343) at 120°C. researchgate.net
Microwave irradiation has also been adopted as an effective tool to accelerate these reactions. A sequential one-pot protocol for imidazo[1,2-b]pyrazole synthesis utilized microwave-assisted formation of the 5-aminopyrazole-4-carbonitrile precursor, which significantly reduced reaction times. nih.gov Furthermore, the use of recyclable, green catalysts is a growing trend. Nano-ZnO has been reported as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov
| Parameter | Optimized Condition | Outcome | Reference |
| Catalyst | 5 mol% In(OTf)3 | Best for GBB multicomponent reaction | researchgate.net |
| Solvent | Toluene | Effective for In(OTf)3-catalyzed reaction | researchgate.net |
| Temperature | 120 °C | Optimal for GBB reaction in toluene | researchgate.net |
| Energy Source | Microwave (80 °C, 150 W) | Rapid formation of pyrazole precursor | nih.gov |
| Catalyst Type | Nano-ZnO | "Green" synthesis of substituted pyrazoles | nih.gov |
This table presents a summary of optimized conditions for the synthesis of pyrazole and imidazopyrazole derivatives based on reported research findings.
Synthesis of Functionalized this compound Derivatives
The biological activity and material properties of imidazole-pyrazole hybrids can be fine-tuned by introducing various functional groups onto the heterocyclic core. This is achieved through either regioselective functionalization of a pre-formed scaffold or by post-synthetic modifications.
Achieving regioselectivity is crucial for establishing clear structure-activity relationships. Modern organometallic techniques have proven invaluable for the selective functionalization of heterocyclic scaffolds.
A prominent example is the selective functionalization of the fused 1H-imidazo[1,2-b]pyrazole system. Researchers have developed a sequence starting from a protected and brominated scaffold. nih.govnih.gov This allows for two distinct regioselective strategies:
Br/Mg-Exchange: A bromine/magnesium exchange reaction on the brominated scaffold selectively generates a Grignard reagent at the 7-position, which can then be trapped with various electrophiles. nih.gov
Directed Metalation: Following the initial functionalization at the 7-position, a subsequent regioselective magnesiation at the 3-position can be achieved using TMP-bases (2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl. nih.govnih.gov This newly formed organometallic intermediate can again be reacted with a second set of electrophiles, allowing for the controlled, stepwise introduction of two different functional groups onto the heterocyclic core. nih.gov
For simpler pyrazole systems, the Vilsmeier-Haack reaction (using POCl3/DMF) is a classical and effective method for regioselectively introducing a formyl (-CHO) group, typically at the 4-position, which can then serve as a handle for further derivatization. nih.gov
Post-synthetic modification involves chemically altering a fully formed imidazole-pyrazole hybrid to generate a library of analogues. This approach is highly efficient for creating chemical diversity from a common intermediate.
One powerful method involves using a core structure containing a reactive functional group. For example, a pyrazole-4-carbaldehyde derivative can be reacted with various 2-aminothiophenes to generate a series of pyrazole-derived thiophene (B33073) compounds through condensation reactions. nih.gov In a more complex transformation, functionalized 1H-imidazo[1,2-b]pyrazoles have been shown to undergo a fragmentation of the pyrazole ring, leading to the formation of novel fluorescent push-pull dyes. nih.govresearchgate.net This demonstrates how the core scaffold can be fundamentally altered post-synthesis to access completely new chemical entities.
Another strategy is N-alkylation. Pyrazole nitrogen atoms can be alkylated using various electrophiles. A modern method employs trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the efficient N-alkylation of pyrazoles. researchgate.net Furthermore, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized and evaluated as kinase inhibitors, showcasing the diversification of the pyrazole N1-position and the imidazole phenyl group to explore structure-activity relationships. nih.gov
Coordination Chemistry of 1 1h Imidazol 2 Yl Pyrazole
Ligand Design Principles and Coordination Modes in Heterocyclic Systems
The design of heterocyclic ligands like 1-(1H-imidazol-2-yl)pyrazole is rooted in the fundamental principles of coordination chemistry, where the arrangement and electronic properties of donor atoms dictate the structure and stability of metal complexes. mdpi.comunicam.it Nitrogen-containing heterocycles are of particular interest due to the diverse coordination modes they can adopt. researchgate.netmdpi.com Pyrazole (B372694) and imidazole (B134444) rings, in particular, are prevalent components in coordination chemistry. mdpi.com Pyrazole is noted as being a π-excessive system and a hard donor. mdpi.com The ability of pyrazole-derived ligands to act as neutral monodentate linkers or, upon deprotonation, as anionic mono- or bidentate bridging ligands contributes to the formation of structures with varied topologies and nuclearities. researchgate.netuninsubria.it
N-Donor Atom Coordination Stereochemistry
The stereochemistry of coordination in complexes with N-donor ligands is highly variable and depends on the nature of the central metal atom as well as the ligand's structure. mdpi.com For ligands combining pyrazole and imidazole moieties, coordination typically occurs through the lone pair of electrons on the sp²-hybridized nitrogen atoms. In this compound, the two nitrogen donor atoms are positioned to act as a chelating agent. The resulting metal complexes can exhibit various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion's electronic configuration, coordination number, and the presence of other co-ligands (e.g., halides, water, or solvent molecules) in the coordination sphere. nih.gov The presence of a non-coordinating N-H group on the pyrazole ring can also influence the supramolecular structure through hydrogen bonding with counter-ions or solvent molecules. mdpi.com
Chelation Effects and Thermodynamic Stability of Metal Complexes
The formation of a five-membered ring upon chelation of this compound to a metal center significantly enhances the thermodynamic stability of the resulting complex compared to analogous complexes with monodentate ligands. This phenomenon, known as the chelate effect, is primarily driven by a favorable increase in entropy. The pre-organization of the donor atoms in the ligand structure reduces the entropic cost of coordination. The stability of these metal chelates is also influenced by electronic factors, such as the basicity of the nitrogen donor atoms and the π-acceptor or -donor properties of the heterocyclic rings. mdpi.com The stability constants of metal ion complexes with pyrazole-based ligands can be determined experimentally, often through spectrophotometric methods, to quantify their stability in solution. researchgate.netresearchgate.net
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with pyrazole- and imidazole-containing ligands typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.
Transition Metal Complexes (e.g., Fe, Co, Ni, Cu, Zn, Cd)
Complexes of first-row transition metals with pyrazole- and imidazole-based ligands are widely studied. researchgate.netdntb.gov.ua The general synthetic method involves mixing a solution of the this compound ligand with a solution of a transition metal salt, such as a chloride, nitrate (B79036), or perchlorate, in a solvent like ethanol (B145695) or methanol (B129727). nih.gov The reaction often proceeds at room temperature or with gentle heating, leading to the precipitation of the complex, which can then be isolated by filtration. nih.gov For example, copper(II) and nickel(II) complexes with related pyrazole-benzimidazole ligands have been prepared in a 1:2 metal-to-ligand stoichiometry. researchgate.net
The characterization of these complexes relies on a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula, while molar conductivity measurements can indicate whether the complex is an electrolyte or non-electrolyte. researchgate.net Spectroscopic methods such as Infrared (IR), UV-Visible, and NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion. Magnetic susceptibility measurements help determine the geometry of paramagnetic complexes, such as those of Ni(II) (tetrahedral vs. square planar) and Cu(II). researchgate.net
Table 1: Representative Transition Metal Complexes with Related Pyrazole-Containing N,N'-Donor Ligands
| Complex Formula | Metal Ion | Coordination Geometry | Reference Ligand | Source |
|---|---|---|---|---|
| [Cd(L1)2Cl2] | Cd(II) | Distorted Octahedral | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | nih.gov |
| Cu(L1)2(C2H5OH)22 | Cu(II) | Distorted Octahedral | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | nih.gov |
| Fe(L2)2(H2O)22·2H2O | Fe(II) | Distorted Octahedral | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | nih.gov |
| [ZnCl2(L)] | Zn(II) | Distorted Trigonal Pyramidal | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | mdpi.com |
| [NiCl2(Hpz)2] | Ni(II) | Not Specified | Pyrazole | nih.gov |
Main Group and Lanthanide/Actinide Complexes (if applicable from literature)
While less common than transition metal complexes, main group elements also form coordination compounds with pyrazole-derived ligands. nih.govacs.org For instance, sodium and other alkali or alkaline earth metals can coordinate to acylpyrazolone ligands. nih.govacs.org The synthesis typically involves reacting the ligand with a metal precursor like sodium methoxide (B1231860) or magnesium chloride. acs.org
The coordination chemistry of lanthanides with pyrazole-containing ligands is an active area of research. nih.gov Lanthanide complexes are often synthesized by reacting the ligand with lanthanide trifluoromethanesulfonate (B1224126) or nitrate salts in a suitable solvent. acs.orgnih.gov These complexes are of interest for their potential luminescent properties. nih.govmdpi.com For example, praseodymium (Pr) and samarium (Sm) complexes have been synthesized with 5-(Pyrazol-1-yl)nicotinic acid. nih.gov Although specific complexes of this compound with lanthanides or actinides are not detailed in the available literature, the known affinity of these f-block elements for N-donor ligands suggests that such complexes could be synthesized under appropriate conditions. nih.govacs.org
Structural Elucidation of Metal-1-(1H-imidazol-2-yl)pyrazole Complexes
The definitive method for determining the precise three-dimensional structure of a coordination complex is single-crystal X-ray diffraction. mdpi.comresearchgate.net This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net
Table 2: Illustrative Crystallographic Data for a Related Metal Complex [ZnCl₂(L)] (L = 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Coordination Geometry | Distorted Trigonal Pyramidal |
| Zn-N (pyridine) bond length (Å) | 2.078(3) |
| Zn-N (pyrazole) bond lengths (Å) | 2.067(3), 2.083(3) |
| Zn-Cl bond lengths (Å) | 2.257(1), 2.274(1) |
| N-Zn-N angles (°) | 80.1(1), 80.4(1) |
Data extracted from a representative structure to illustrate typical parameters obtained from X-ray diffraction studies. mdpi.com
Electronic and Magnetic Properties of Metal ComplexesThere is no available research on the electronic or magnetic properties of metal complexes involving this specific ligand.
Luminescence and Photophysical PropertiesNo data on the luminescence or photophysical properties of metal complexes with this compound could be located.
To provide an article that meets the required standards of scientific accuracy and detail, further experimental research on the synthesis and characterization of metal complexes with this compound would be necessary.
Theoretical and Computational Studies on 1 1h Imidazol 2 Yl Pyrazole and Its Complexes
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and other key chemical properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, valued for its balance of accuracy and computational cost. It is extensively used to investigate the ground-state properties of heterocyclic compounds, including imidazole-pyrazole derivatives. researchgate.netresearchgate.net DFT calculations focus on the electron density to determine the optimized molecular geometry, electronic distribution, and reactivity descriptors.
Key ground-state properties calculated for imidazole-pyrazole systems using DFT include:
Optimized Molecular Geometry: DFT is used to find the most stable three-dimensional arrangement of atoms (the lowest energy conformation). Studies on related structures show that the molecule is generally planar, a feature stabilized by the conjugated π-systems of the pyrazole (B372694) and imidazole (B134444) rings. nih.gov
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For example, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, indicating high electronic stability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other species, such as biological receptors or reagents. researchgate.nettandfonline.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, various parameters can be calculated to quantify reactivity, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative basis for comparing the reactivity of different derivatives.
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for an Imidazole-Pyrazole Derivative Note: Data is illustrative and based on findings for related heterocyclic compounds.
| Parameter | Symbol | Calculated Value (eV) | Description |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.0 | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.5 | Correlates with chemical stability. |
| Ionization Potential | I | 6.5 | Energy required to remove an electron. |
| Electron Affinity | A | 2.0 | Energy released when an electron is added. |
| Chemical Hardness | η | 2.25 | Measures resistance to change in electron distribution. |
While DFT is excellent for ground states, ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are often employed for more accurate descriptions of excited states and reaction mechanisms. researchgate.net These methods are computationally more intensive but can provide critical insights where DFT may be less reliable.
For 1-(1H-imidazol-2-yl)pyrazole, these methods could be used to:
Characterize Excited States: Time-Dependent DFT (TD-DFT) and other ab initio techniques are used to calculate the energies and properties of electronic excited states. nih.gov This is essential for understanding the molecule's photophysical properties, such as its UV-Visible absorption spectrum. Studies on pyrazole itself have used multi-reference CI calculations to assign its vacuum ultraviolet (VUV) spectrum, identifying various π→π* and Rydberg transitions. researchgate.net
Map Reaction Pathways: Ab initio methods can be used to calculate the potential energy surface for a chemical reaction, identifying transition states and reaction intermediates. This allows for a detailed understanding of reaction mechanisms, such as proton transfer or complex formation, at a molecular level.
A crucial application of quantum chemical calculations is the prediction of various spectra, which can be compared directly with experimental results to validate both the computational model and the experimental structure determination.
Vibrational Spectroscopy: DFT calculations can accurately predict infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks in an experimental spectrum to specific molecular motions (e.g., N-H stretching, C=N bending). This comparison helps confirm the synthesized structure. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with high accuracy. plos.orgnih.gov These theoretical predictions are invaluable for assigning complex experimental NMR spectra and confirming the constitution and conformation of the molecule in solution.
Electronic Spectroscopy: As mentioned, TD-DFT is widely used to compute the electronic transitions that correspond to peaks in a UV-Vis spectrum. scispace.com The calculated maximum absorption wavelengths (λmax) are often in good agreement with experimental measurements, helping to explain the electronic structure of the molecule. nih.gov
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Phenyl-Imidazole Derivative Note: This table illustrates the validation process using representative data from related compounds.
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shift (Hx) | 7.85 ppm | 7.82 ppm |
| ¹³C NMR Chemical Shift (Cy) | 145.2 ppm | 144.8 ppm |
| IR Frequency (N-H stretch) | 3140 cm-1 | 3137 cm-1 |
| UV-Vis λmax (π→π*) | 290 nm | 292 nm |
Conformational Analysis and Molecular Dynamics Simulations
While quantum mechanics describes the electronic structure, molecular mechanics and dynamics are used to explore the conformational landscape and temporal evolution of molecular systems.
Conformational analysis of this compound involves studying the rotation around the single bond connecting the imidazole and pyrazole rings. This rotation determines the relative orientation of the two rings, which can significantly impact the molecule's properties and its ability to bind to a target. Theoretical studies can map the potential energy as a function of the dihedral angle between the rings to identify the most stable conformers. researchgate.net
Molecular Dynamics (MD) simulations track the movements of atoms and molecules over time, providing a dynamic picture of the system. researchgate.net For this compound and its complexes, MD simulations are used to:
Assess Conformational Stability: MD can show how the molecule behaves in different environments, such as in aqueous solution, and confirm the stability of its preferred conformations. nih.gov
Analyze Ligand-Receptor Interactions: When complexed with a biological target like a protein, MD simulations can assess the stability of the binding pose predicted by molecular docking. nih.gov It allows for the observation of how the ligand and protein adapt to each other and can reveal key interactions, such as hydrogen bonds, that are maintained over the simulation time. nih.gov
Calculate Binding Free Energies: Advanced MD techniques like MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of a ligand to its receptor, providing a more rigorous prediction of binding affinity than docking scores alone. nih.gov
Computational Design of Novel this compound Ligands
The theoretical insights gained from quantum chemistry and molecular simulations are pivotal in the computational design of new ligands. The this compound scaffold can be used as a starting point for creating new molecules with enhanced properties, such as improved binding affinity for a specific enzyme or receptor.
The design process often involves:
Structure-Activity Relationship (SAR) Studies: By analyzing a series of related compounds, computational models can identify which structural features are crucial for activity. nih.gov For example, quantitative structure-activity relationship (QSAR) models correlate molecular descriptors (e.g., electronic, steric) with biological activity to predict the potency of new, unsynthesized compounds. nih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This model can then be used to screen virtual libraries for new molecules that fit the criteria.
In Silico Modification: Starting with the this compound core, chemists can computationally add or modify substituents and then rapidly evaluate the resulting molecules' properties using DFT and docking simulations. mdpi.com This allows for the prioritization of the most promising candidates for chemical synthesis, saving significant time and resources. For instance, studies have focused on designing pyrazole derivatives as multi-targeted kinase inhibitors for cancer therapy by computationally modeling their interactions within the kinase active site. nih.gov
Advanced Applications of 1 1h Imidazol 2 Yl Pyrazole and Its Metal Complexes in Academic Research
Catalytic Applications in Chemical Transformations
The chelation of metal ions by 1-(1H-imidazol-2-yl)pyrazole creates complexes with potential catalytic activities, leveraging the electronic properties and structural flexibility of the ligand to facilitate a range of chemical reactions.
Homogeneous Catalysis with Metal-1-(1H-imidazol-2-yl)pyrazole Complexes
Metal complexes of pyrazole-containing ligands have demonstrated considerable efficacy as homogeneous catalysts for various organic transformations. While specific studies focusing exclusively on this compound are emerging, the broader class of pyrazole-based complexes provides a strong indication of their potential. For instance, iridium(III) complexes with pyrazole-pyridine type ligands have been shown to be active in the dehydrogenation of formic acid. nih.gov Similarly, ruthenium(II) complexes bearing protic pincer-type pyrazole (B372694) ligands are effective for the transfer hydrogenation of ketones. nih.gov The electronic environment provided by the dual-azole structure of this compound is anticipated to modulate the redox properties of the metal center, thereby influencing catalytic activity in reactions such as oxidations, hydrogenations, and cross-coupling reactions. mdpi.comrsc.org
Research into related systems, such as copper(II) complexes of 2,6-di(1H-imidazol-2-yl)pyridine, has shown their application in copper-mediated polymerization catalysis, highlighting the potential for imidazole-containing ligands to support catalytically active metal centers. researchgate.net The combination of both imidazole (B134444) and pyrazole functionalities in a single ligand framework is a promising avenue for the development of novel homogeneous catalysts with unique reactivity and selectivity.
Heterogeneous Catalysis and Mechanistic Insights into Catalytic Cycles
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers significant advantages in terms of catalyst recovery and reusability. While specific examples of heterogenized this compound complexes are not yet widely reported, the functional groups on the ligand provide clear opportunities for anchoring onto materials like silica, polymers, or metal-organic frameworks (MOFs). researchgate.net The development of such solid-supported catalysts is an active area of research. researchgate.net For instance, pyrazolone-based oxalamide metal complexes have been intercalated into Na-montmorillonite to create heterogeneous catalysts for the liquid-phase oxidation of phenol. nih.gov
Understanding the mechanistic pathways of catalytic cycles is crucial for optimizing catalyst performance. Mechanistic studies often involve a combination of experimental techniques and computational modeling to elucidate the roles of the metal center and the ligand in each step of the reaction. For pyrazole-based catalytic systems, mechanistic investigations have explored processes such as oxidation-induced N-N coupling and dehydrogenative condensation. nih.govrsc.orgacs.orgumn.edu The protic nature of the NH group in the pyrazole moiety can play a direct role in the catalytic cycle, participating in proton transfer steps or influencing the electronic properties of the metal center through deprotonation. nih.gov
Applications in Material Science and Supramolecular Assemblies
The ability of this compound to act as a versatile building block has led to its exploration in the construction of advanced materials with tailored properties and functions.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Based on this compound Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. escholarship.orgdigitellinc.com The judicious selection of both the metal node and the organic linker allows for the design of materials with specific topologies, pore sizes, and chemical functionalities. escholarship.org Pyrazole and imidazole-based ligands are widely used in the synthesis of MOFs and coordination polymers due to their strong coordinating abilities and the directional nature of their nitrogen donor atoms. researchgate.netrsc.orgrsc.orgmdpi.com
While the direct incorporation of this compound into MOF structures is an area of ongoing investigation, the synthesis of MOFs using analogous pyrazole- and imidazole-containing linkers is well-established. For example, Hofmann-based MOFs have been constructed using the angular bis-pyrazole ligand, 4,4'-methylene-bis(3,5-dimethylpyrazole). rsc.org Similarly, imidazole-based MOFs have been synthesized and explored for applications such as fluorescence-based sensing. researchgate.net The bifunctional nature of this compound makes it a promising candidate for the construction of novel MOFs and coordination polymers with potentially enhanced properties for gas storage, separation, and catalysis. mdpi.comacs.org
Table 1: Examples of Metals and Ligands Used in the Synthesis of Coordination Polymers
| Metal Ion | Ligand Type | Resulting Structure | Potential Application | Reference |
| Fe(II) | Imidazole Derivatives | 1D and 2D Coordination Polymers | Magnetic Materials | mdpi.com |
| Cu(II) | Pyrazole | 1D and 3D Coordination Polymers | Catalysis | unibo.it |
| Zn(II) | Imidazole and Carboxylate | 1D Chain | Luminescence | mdpi.com |
Molecular Recognition and Self-Assembly Phenomena
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a fundamental principle in supramolecular chemistry. The imidazole and pyrazole moieties of this compound can participate in hydrogen bonding, π-π stacking, and metal coordination, making this ligand a valuable component for designing systems capable of molecular recognition. Studies on pyrazole-based receptors have demonstrated their ability to complex carbohydrates, with binding preferences influenced by the specific structure of the receptor. nih.gov
The principles of molecular recognition drive the self-assembly of complex supramolecular architectures. nih.govrsc.org By carefully designing the ligand and selecting the appropriate metal ion, it is possible to direct the formation of discrete polynuclear complexes, cages, or extended networks. The self-assembly of metal-organic frameworks on nanoparticles is one such example of controlled supramolecular construction. nih.gov The versatile coordination modes of this compound make it an attractive building block for the programmed self-assembly of novel functional materials.
Non-Linear Optical (NLO) Properties
Materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit large second-order NLO responses. While specific NLO data for this compound is not extensively documented, related pyrazole and pyrazoline derivatives have been investigated for their NLO properties. researchgate.net
Theoretical and experimental studies on pyrazole-5-ones have shown that their hydrazo tautomers possess planar structures responsible for NLO activity. Quantum chemical calculations are often employed to predict molecular hyperpolarizabilities, a key parameter for assessing NLO performance. The combination of the electron-donating and -accepting characteristics within the imidazole and pyrazole rings of this compound suggests that it could be a promising scaffold for the design of new NLO materials, particularly when incorporated into larger conjugated systems or complexed with metal ions that can further enhance charge transfer characteristics. rsc.org
Explorations in Bioinorganic Chemistry and Ligand-Biomacromolecule Interactions
The unique structural arrangement of this compound, featuring two distinct five-membered nitrogen-containing heterocyclic rings, presents a compelling scaffold for investigations in bioinorganic chemistry. The presence of multiple nitrogen atoms allows for versatile coordination with metal ions and potential interactions with biological macromolecules. This section explores the advanced applications of this compound and its metal complexes in academic research, focusing on computational and biomimetic studies.
Mechanistic Investigations of Ligand-Enzyme Active Site Interactions via Molecular Modeling
While specific molecular modeling studies on this compound are not extensively documented in publicly available research, the broader class of pyrazole and imidazole derivatives has been the subject of numerous computational investigations to understand their interactions with enzyme active sites. semanticscholar.orgresearchgate.net These studies provide a framework for predicting the potential binding modes and inhibitory mechanisms of this compound against various enzymatic targets.
Molecular docking and molecular dynamics (MD) simulations are powerful tools to elucidate the binding conformations and energetics of small molecules within protein active sites. nih.govnih.gov For this compound, these techniques can predict how the ligand or its metal complexes might interact with key amino acid residues. The imidazole and pyrazole moieties can act as both hydrogen bond donors and acceptors, facilitating a network of interactions that can stabilize the ligand-enzyme complex.
For instance, in studies of pyrazole-containing inhibitors with cyclin-dependent kinase 2 (CDK-2), the pyrazole nitrogen atoms have been shown to form crucial hydrogen bonds with backbone atoms of key residues like Lys89 in the active site. semanticscholar.org Similarly, the imidazole ring is a well-known coordinating group in many metalloenzyme active sites, most notably through histidine residues.
Hypothetical Binding Interactions of this compound in an Enzyme Active Site:
A hypothetical molecular docking study of this compound within a generic enzyme active site could reveal several key interactions. The N-H groups of both the imidazole and pyrazole rings can serve as hydrogen bond donors to acceptor groups on amino acid side chains (e.g., the carboxylate of aspartate or glutamate) or the protein backbone. Conversely, the lone pairs on the sp2-hybridized nitrogen atoms can act as hydrogen bond acceptors from donor groups like the hydroxyl of serine or the amide of asparagine.
Potential Hydrogen Bonding Interactions of this compound
| Functional Group on Ligand | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Imidazole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Pyrazole N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Imidazole sp2-N | Hydrogen Bond Acceptor | Arginine, Lysine, Asparagine, Glutamine |
| Pyrazole sp2-N | Hydrogen Bond Acceptor | Arginine, Lysine, Asparagine, Glutamine |
Furthermore, molecular dynamics simulations can provide insights into the stability of these interactions over time, revealing the flexibility of the ligand in the binding pocket and the conformational changes in the enzyme upon ligand binding. researchgate.netnih.gov Such computational studies are invaluable for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.
Design and Study of Metalloenzyme Mimics
Metalloenzymes play crucial roles in a vast array of biological processes, and the design of synthetic molecules that mimic their structure and function is a significant area of bioinorganic chemistry. These mimics, also known as bio-inspired catalysts, provide valuable insights into enzymatic mechanisms and can lead to the development of novel catalysts for industrial applications. The coordination chemistry of pyrazole-derived ligands has been extensively studied in this context.
The this compound ligand is an excellent candidate for the construction of metalloenzyme mimics due to its bidentate, N,N-donor nature. It can chelate to a metal center, creating a stable complex that can model the coordination environment of metal ions in enzyme active sites. For example, many metalloenzymes feature a metal ion coordinated to the imidazole side chains of histidine residues. By coordinating to a metal ion, this compound can replicate this fundamental structural motif.
Potential Applications in Metalloenzyme Mimicry:
Copper(II) complexes of pyrazole-based ligands have been investigated as mimics for catecholase, an enzyme that catalyzes the oxidation of catechols to quinones. nih.gov The catalytic activity of these complexes is influenced by the coordination environment of the copper ion, which the this compound ligand could help to fine-tune.
Similarly, iron complexes with pyrazole-containing ligands can be designed to model the active sites of non-heme iron enzymes. The denticity and electronic properties of the this compound ligand can be systematically modified to modulate the reactivity of the iron center, mimicking various catalytic functions.
Potential Metalloenzyme Mimics with this compound Complexes
| Metal Ion | Target Metalloenzyme Class | Potential Catalytic Reaction |
|---|---|---|
| Copper(II) | Catecholase, Type 3 Copper Proteins | Oxidation of catechols |
| Iron(II)/(III) | Non-heme Iron Oxygenases | Oxidative catalysis |
| Zinc(II) | Carbonic Anhydrase | CO2 hydration |
| Cobalt(II) | Cobalamin-dependent enzymes | Group transfer reactions |
| Nickel(II) | Urease, Hydrogenase | Hydrolysis of urea, H2 metabolism |
The synthesis and characterization of metal complexes with this compound would be the first step in developing such mimics. Subsequent studies would involve detailed spectroscopic analysis (e.g., UV-Vis, EPR) and functional assays to probe the catalytic activity and reaction mechanisms of these synthetic analogues. These investigations would contribute to a deeper understanding of the structure-function relationships in their natural counterparts.
Future Research Directions and Emerging Paradigms for 1 1h Imidazol 2 Yl Pyrazole
Integration with Artificial Intelligence and Machine Learning for Compound and Material Discovery
The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of new molecules. For 1-(1H-imidazol-2-yl)pyrazole, these computational tools offer a powerful approach to unlock its full potential.
Accelerated Screening and Target Identification: AI-powered platforms can rapidly screen vast virtual libraries of derivatives of this compound against numerous biological targets. nih.govastrazeneca.com By employing algorithms like deep learning and neural networks, researchers can predict the compound's bioactivity, toxicity, and pharmacokinetic properties without the need for extensive initial laboratory work. nih.gov This in silico approach can identify promising therapeutic applications, such as kinase inhibitors for cancer therapy or novel antimicrobial agents, by comparing its predicted interaction profile with known pharmacophores. nih.govnih.gov For instance, AI models trained on datasets of known kinase inhibitors could identify this compound as a scaffold for developing new drugs targeting specific kinases involved in disease pathways. nih.gov
Predictive Modeling for Structure-Activity Relationship (SAR) Studies: Machine learning models can analyze existing data on imidazole-pyrazole hybrids to build robust quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models can elucidate the complex relationships between the structural features of this compound derivatives and their biological activity. This will enable the rational design of new analogues with enhanced potency and selectivity. For example, computational studies can predict how different substituents on the imidazole (B134444) or pyrazole (B372694) rings will affect the compound's binding affinity to a particular protein, guiding synthetic efforts towards the most promising candidates. uj.edu.plsemanticscholar.org
Discovery of Novel Materials: Beyond medicine, AI can be instrumental in identifying potential applications for this compound in materials science. By analyzing its electronic and structural properties, machine learning algorithms could predict its suitability for use in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells. msesupplies.com The nitrogen-rich structure of the compound suggests potential for its use as a ligand in the formation of metal-organic frameworks (MOFs) with unique catalytic or gas-storage properties. AI can simulate the self-assembly of such materials and predict their performance characteristics.
Development of Advanced and Sustainable Synthetic Methodologies
While the synthesis of imidazole and pyrazole derivatives is well-established, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the production of this compound and its analogues.
Innovative Synthetic Technologies: The adoption of modern synthetic technologies can significantly improve the synthesis of this compound. These may include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds.
Ultrasonic-Mediated Synthesis: The use of ultrasound as an energy source can enhance reaction rates and efficiency in the synthesis of pyrazole derivatives. ijsrst.com
Photoredox Catalysis: This emerging field of synthesis uses light to drive chemical reactions, offering new and milder pathways for the formation of complex molecules like this compound.
These advanced methodologies will not only make the synthesis of this compound more sustainable but will also facilitate the rapid generation of a diverse library of derivatives for further investigation.
Novel Applications in Interdisciplinary Fields Beyond Current Scope
The unique properties of this compound make it a promising candidate for applications in a variety of interdisciplinary fields that are currently underexplored.
Materials Science: As a nitrogen-containing heterocycle, this compound possesses inherent properties that are attractive for materials science. nd.eduelsevierpure.com Future research could explore its use as a building block for:
Polymers: Incorporation of the this compound moiety into polymer chains could lead to materials with enhanced thermal stability, conductivity, or flame-retardant properties. rsc.org
Organic Conductors and Semiconductors: The π-conjugated system of the molecule suggests potential for use in organic electronics. msesupplies.com
Corrosion Inhibitors: The nitrogen atoms in the imidazole and pyrazole rings can coordinate with metal surfaces, making this compound a potential candidate for the development of new corrosion inhibitors. elsevierpure.com
Agrochemicals: Pyrazole and imidazole derivatives have a history of use as insecticides and fungicides in agriculture. rsc.org Future research could investigate the potential of this compound and its derivatives as a new class of agrochemicals. rsc.org Its unique structure may offer a novel mode of action, which could be valuable in overcoming resistance to existing pesticides.
Coordination Chemistry: The two nitrogen-containing rings of this compound make it an excellent ligand for coordinating with metal ions. researchgate.net This opens up avenues for research in:
Catalysis: Metal complexes of this compound could be explored as catalysts for a variety of organic transformations.
Sensors: The interaction of the compound with specific metal ions could be harnessed to develop novel chemical sensors for environmental or biological monitoring.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1H-imidazol-2-yl)pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole-carboxaldehydes and imidazole precursors. For example, Banoth et al. demonstrated that ionic liquid catalysts like [(4-SB)T(4-SPh)PHSO₄] under reflux conditions (14–15 hours) yield 68–78% of imidazole-pyrazole hybrids, while microwave-assisted synthesis (240 W, solvent-free) improves yields to 84–89% in 10–12 minutes . Optimization of solvent systems (e.g., ethanol vs. solvent-free) and catalyst choice significantly impacts purity, as ionic liquids reduce side reactions compared to traditional acids .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound derivatives?
- Methodological Answer : ¹H NMR is critical for verifying regioselectivity and substituent positions. For instance, in 1-(5-(p-tolyl)-1H-imidazol-2-yl)-1H-pyrazole, the pyrazole C5-H proton appears as a doublet (δ = 8.39 ppm, J = 2.4 Hz), while the imidazole N-H proton is exchangeable and appears as a singlet at δ = 12.76 ppm. IR spectroscopy confirms functional groups, such as C=O stretches (1689 cm⁻¹) in oxadiazole derivatives . HRMS further validates molecular weights with <1 ppm error .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodological Answer : The compound’s stability depends on substituent electronics. Electron-withdrawing groups (e.g., NO₂, Cl) on the pyrazole ring enhance stability against hydrolysis, while electron-donating groups (e.g., CH₃) may require inert atmospheres or low-temperature storage (-20°C) to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., α-branched alkyl groups) at the imidazole or pyrazole ring affect biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Introducing α-branched alkyl groups (e.g., isopropyl) at the imidazole C-1 position enhances in vitro potency by improving hydrophobic interactions with target proteins. For example, trienones with 1-(α-branched alkyl)-1H-imidazol-2-yl groups showed 10-fold higher activity against cancer cell lines compared to unsubstituted analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinities by modeling steric and electronic effects of substituents .
Q. What in vitro assays are suitable for evaluating the cytotoxicity of this compound derivatives, and how should conflicting data be resolved?
- Methodological Answer : Use standardized assays like MTT or SRB for cytotoxicity screening. For instance, pyrazole-imidazole hybrids showed IC₅₀ values of 2–10 µM against HeLa cells . Contradictions in data (e.g., variable IC₅₀ across studies) may arise from differences in cell line viability protocols or compound solubility. Normalize results using positive controls (e.g., doxorubicin) and validate via dose-response curves .
Q. What regioselective strategies are effective for synthesizing 1,2,4-trisubstituted imidazole-pyrazole hybrids?
- Methodological Answer : Regioselectivity is achieved via catalyst-controlled cyclization. For example, using Pd(OAc)₂/Xantphos in DMF at 120°C directs substitution to the C-5 position of imidazole, while CuI/1,10-phenanthroline favors C-2 substitution . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and pharmacokinetic properties of this compound analogs?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) optimize geometries and calculate frontier molecular orbitals to predict reactivity. For example, HOMO-LUMO gaps <4 eV indicate high electrophilicity, correlating with antimicrobial activity . ADMET predictions (SwissADME) assess logP (<3.5) and bioavailability, guiding lead optimization .
Data Contradiction Analysis
- Synthesis Yields : reports higher yields with microwave-assisted synthesis (84–89%) compared to conventional methods (68–78%), likely due to reduced side reactions. However, notes that phosphorous oxychloride-mediated cyclization at 120°C yields 70–85% oxadiazoles, suggesting temperature-sensitive pathways require validation via controlled replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
